molecular formula C12H10O2 B14654012 2H-Pyran-2-one, 6-methyl-3-phenyl- CAS No. 53034-19-8

2H-Pyran-2-one, 6-methyl-3-phenyl-

Cat. No.: B14654012
CAS No.: 53034-19-8
M. Wt: 186.21 g/mol
InChI Key: CTENEEIERHJDGL-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 6-methyl-3-phenyl- is a heterocyclic organic compound that belongs to the class of 2H-pyrans This compound features a six-membered ring containing one oxygen atom and a ketone group at the second position The presence of a methyl group at the sixth position and a phenyl group at the third position further characterizes its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-methyl-3-phenyl- can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. For instance, the reaction of 2,4,6-trimethylpyrylium perchlorate with phenylmagnesium bromide or phenyllithium yields 6-methyl-3-phenyl-2H-pyran-2-one . Another method includes the use of multicomponent reactions (MCR) involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods: Industrial production of 2H-Pyran-2-one, 6-methyl-3-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-2-one, 6-methyl-3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is prone to valence isomerization, where it can convert to its 1-oxatriene isomer through a reversible pericyclic oxa-6π-electrocyclization process .

Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran-2-one, 6-methyl-3-phenyl- include organometallic reagents such as phenylmagnesium bromide and phenyllithium. Acidic or basic conditions are often employed to facilitate these reactions. For example, the reaction of pyrylium salts with organometallic compounds is typically carried out under acidic conditions .

Major Products Formed: The major products formed from the reactions of 2H-Pyran-2-one, 6-methyl-3-phenyl- depend on the specific reaction conditions and reagents used. For instance, the reaction with phenylmagnesium bromide yields 6-methyl-3-phenyl-2H-pyran-2-one .

Properties

CAS No.

53034-19-8

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

6-methyl-3-phenylpyran-2-one

InChI

InChI=1S/C12H10O2/c1-9-7-8-11(12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

CTENEEIERHJDGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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